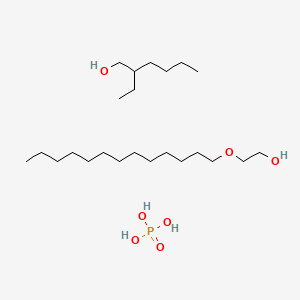
2-Ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether is a complex chemical compound with the molecular formula C23H53O7P and a molecular weight of 472.636481 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether involves the esterification of phosphoric acid with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether. The reaction typically requires an acidic catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2-ethyl-1-hexanol, and polyethylene glycol monotridecyl ether, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of an acidic catalyst. The resulting product is then purified through various techniques such as distillation and filtration to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in various substituted esters .
Applications De Recherche Scientifique
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: The compound is utilized in the production of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether involves its interaction with various molecular targets and pathways. The ester groups in the compound can interact with proteins and enzymes, altering their structure and function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene-polypropylene glycol mono-C6-10-alkyl ethers
- Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether, potassium salts
Uniqueness
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether is unique due to its specific combination of ester groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific surfactant and stabilizing properties .
Propriétés
Formule moléculaire |
C23H53O7P |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2-ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol |
InChI |
InChI=1S/C15H32O2.C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16;1-3-5-6-8(4-2)7-9;1-5(2,3)4/h16H,2-15H2,1H3;8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
SJYMEKJAFQORRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCO.CCCCC(CC)CO.OP(=O)(O)O |
Numéros CAS associés |
68937-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


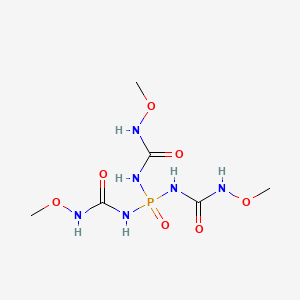

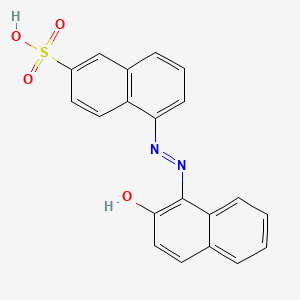

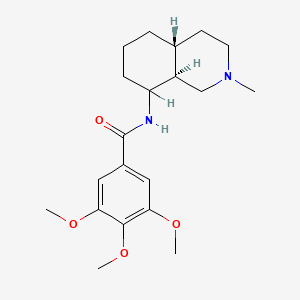
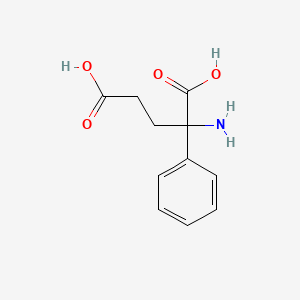
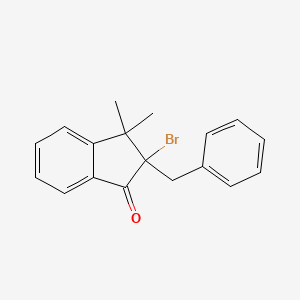
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
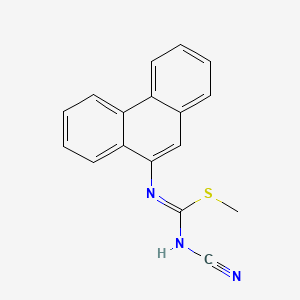
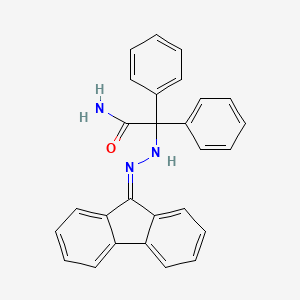
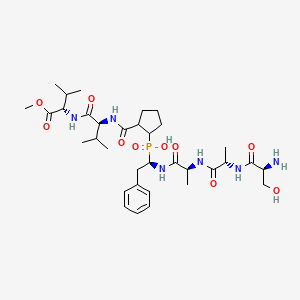
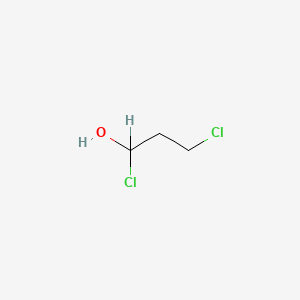
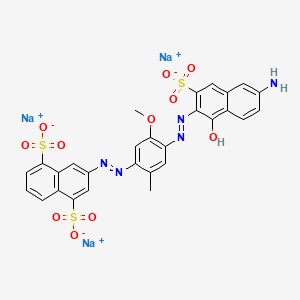
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)
